molecular formula C13H10ClNO B1391998 2-(2-Chlorobenzoyl)-6-methylpyridine CAS No. 1187166-18-2

2-(2-Chlorobenzoyl)-6-methylpyridine

Cat. No.: B1391998
CAS No.: 1187166-18-2
M. Wt: 231.68 g/mol
InChI Key: JBVULCNHLABZMP-UHFFFAOYSA-N
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Description

2-(2-Chlorobenzoyl)-6-methylpyridine is an organic compound that features a pyridine ring substituted with a 2-chlorobenzoyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chlorobenzoyl)-6-methylpyridine typically involves the acylation of 6-methylpyridine with 2-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) under anhydrous conditions. The general reaction scheme is as follows:

6-methylpyridine+2-chlorobenzoyl chlorideAlCl3This compound\text{6-methylpyridine} + \text{2-chlorobenzoyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} 6-methylpyridine+2-chlorobenzoyl chlorideAlCl3​​this compound

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and better control over reaction conditions. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chlorobenzoyl)-6-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: The chlorine atom in the 2-chlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN₃) or thiourea.

Major Products

    Oxidation: Pyridine N-oxides.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Chlorobenzoyl)-6-methylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: It is used in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2-Chlorobenzoyl)-6-methylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the 2-chlorobenzoyl group allows for strong binding interactions, while the pyridine ring can participate in various electronic and steric interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorobenzoyl)pyridine: Lacks the methyl group on the pyridine ring.

    2-(2-Bromobenzoyl)-6-methylpyridine: Contains a bromine atom instead of chlorine.

    2-(2-Chlorobenzoyl)-4-methylpyridine: The methyl group is positioned differently on the pyridine ring.

Uniqueness

2-(2-Chlorobenzoyl)-6-methylpyridine is unique due to the specific positioning of the methyl group on the pyridine ring, which can influence its reactivity and binding properties. This structural feature can lead to different biological activities and chemical behaviors compared to its analogs.

Properties

IUPAC Name

(2-chlorophenyl)-(6-methylpyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c1-9-5-4-8-12(15-9)13(16)10-6-2-3-7-11(10)14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBVULCNHLABZMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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